3-Methoxytropolone

Descripción

Contextualization within the Broader Field of Tropolone (B20159) Chemistry

Tropolones are a class of organic compounds characterized by a seven-membered aromatic ring with a ketone and a hydroxyl group. This structure imparts them with unique chemical and physical properties, distinguishing them from more common six-membered benzenoid aromatic compounds. The study of tropolones dates back to the 1940s, with significant contributions from chemists like M. J. S. Dewar and Tetsuo Nozoe, who elucidated the aromatic nature of these seven-membered rings. nih.gov

3-Methoxytropolone is a derivative of the parent tropolone molecule where the hydroxyl group at the 3-position is replaced by a methoxy (B1213986) group. This seemingly simple modification has profound effects on the molecule's reactivity, solubility, and biological activity, making it a valuable subject of study. The presence of the methoxy group can influence the electronic properties of the tropolone ring and provide a handle for further chemical modifications. The broader field of tropolone chemistry is rich with naturally occurring and synthetic derivatives that exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. nih.gov This inherent bioactivity of the tropolone scaffold provides a strong impetus for the synthesis and investigation of derivatives like this compound.

Historical Trajectories of this compound Discovery and Initial Characterization in Academic Literature

The early history of tropolone chemistry is deeply intertwined with the work of Japanese chemist Tetsuo Nozoe. wikipedia.org His pioneering research in the mid-20th century on hinokitiol, a natural tropolone, laid the groundwork for the systematic investigation of this class of compounds. nih.gov While the precise first synthesis or isolation of this compound is not prominently documented in readily available historical reviews, the general methods for the preparation of tropolone ethers were developed to overcome the challenges of benzenoid rearrangements that occurred under basic conditions. mskcc.org

Early synthetic strategies for tropolones often involved the ring expansion of six-membered aromatic precursors or the functionalization of pre-existing seven-membered rings. nih.gov The characterization of these novel compounds relied heavily on classical analytical techniques of the time, including elemental analysis and melting point determination, later supplemented by spectroscopic methods as they became more accessible. The initial characterization of a new derivative like this compound would have involved a combination of these techniques to confirm its structure and purity. The development of spectroscopic techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy has been crucial in unequivocally determining the structure of tropolone derivatives.

Below is a representative table of the kind of spectroscopic data that would be used to characterize this compound.

| Spectroscopic Technique | Characteristic Features for this compound |

| ¹H NMR | Signals corresponding to the protons on the seven-membered ring, typically in the aromatic region, and a characteristic singlet for the methoxy group protons. |

| ¹³C NMR | Resonances for the seven carbons of the tropolone ring, including the carbonyl carbon at a downfield chemical shift, and a signal for the methoxy carbon. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration and bands associated with the C=C stretching of the aromatic ring and C-O stretching of the methoxy group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |

This table is illustrative of the data used for characterization and is not based on a specific literature report for the initial discovery.

Contemporary Significance of this compound in Synthetic Organic Chemistry and Chemical Biology

In modern chemical research, this compound and its derivatives are of significant interest due to their versatile applications in both synthetic organic chemistry and chemical biology.

In Synthetic Organic Chemistry:

This compound serves as a valuable building block in the synthesis of more complex molecules, including natural products and their analogues. The tropolone ring can participate in various cycloaddition reactions, and the methoxy group can be a precursor to a hydroxyl group or can direct the regioselectivity of further reactions. nih.gov For instance, the synthesis of highly oxygenated tropolones, which are of interest for their potential biological activities, often involves strategies where methoxy-substituted tropolones are key intermediates. researchgate.net The development of efficient synthetic routes to functionalized tropolones, including those with methoxy groups, is an active area of research, with methods like oxidopyrylium cycloaddition chemistry proving to be powerful tools. researchgate.net

In Chemical Biology:

The field of chemical biology utilizes small molecules to study and manipulate biological systems. Tropolone derivatives, including those with methoxy substitutions, have shown promise as chemical probes to investigate the function of proteins and cellular pathways. cuny.edu The ability of the tropolone scaffold to chelate metal ions is a key feature that can be exploited in the design of probes for metalloproteins. mdpi.com Furthermore, the development of tropolone-based compounds with specific biological activities, such as antiviral or anticancer properties, is a major focus. Structure-activity relationship (SAR) studies on methoxy-substituted tropolone derivatives help in understanding how the position and nature of substituents influence their biological effects, guiding the design of more potent and selective therapeutic agents. nih.gov

The contemporary significance is further highlighted by the development of tropolone-based chemical probes for target identification and validation in drug discovery. mskcc.org These probes often incorporate reporter tags, such as fluorescent dyes or biotin, to enable the detection and isolation of their cellular binding partners. mskcc.org

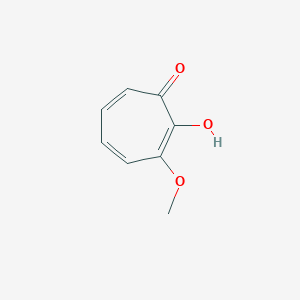

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C8H8O3 |

|---|---|

Peso molecular |

152.15 g/mol |

Nombre IUPAC |

2-hydroxy-3-methoxycyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(9)8(7)10/h2-5H,1H3,(H,9,10) |

Clave InChI |

MSUIQNOEASGXHI-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=O)C=CC=C1)O |

SMILES canónico |

COC1=C(C(=O)C=CC=C1)O |

Origen del producto |

United States |

Sophisticated Synthetic Strategies for 3 Methoxytropolone and Its Analogs

De Novo Construction of the Tropolone (B20159) Core featuring a Methoxy (B1213986) Group

Building the seven-membered carbocycle from acyclic or smaller cyclic precursors is a powerful strategy that allows for the introduction of various functional groups, including the methoxy group, at specific positions. These methods often rely on cycloaddition reactions or complex molecular rearrangements to assemble the tropolone scaffold.

A highly effective and clean method for synthesizing methoxytropolones involves the acid-mediated rearrangement of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones. nih.govacs.org These bicyclic precursors, which can be accessed through cycloaddition reactions, undergo a rapid ring-opening cascade when treated with a strong acid like triflic acid. acs.orgsigmaaldrich.com This transformation proceeds efficiently at ambient temperature, providing a direct route to the methoxytropolone core. acs.org The reaction is generally high-yielding and notable for its simplicity, making it a valuable tool for generating a library of methoxytropolone derivatives for structure-function studies. nih.govacs.org However, the substitution pattern on the bicyclic precursor can influence the reaction's outcome; for instance, precursors derived from dimethyl acetylenedicarboxylate (B1228247) have been observed to form furans as the major product instead of the expected tropolone. researchgate.netacs.org

Table 1: Triflic Acid-Mediated Rearrangement of Bicyclic Precursors

| Bicyclic Precursor | Product | Key Features |

| 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one | Methoxytropolone | Rapid, clean conversion under mild conditions. acs.org |

| Dimethyl acetylenedicarboxylate-derived bicycle | Furan derivative | Demonstrates substrate-dependent reaction pathway. nih.gov |

The [5+2] cycloaddition reaction of oxidopyrylium ylides is a cornerstone in the synthesis of the 8-oxabicyclo[3.2.1]octane framework, which serves as a versatile intermediate for tropolone synthesis. ucr.edunih.gov Specifically, intermolecular cycloadditions involving 3-hydroxy-4-pyrone-based oxidopyrylium ylides provide access to a wide array of functionalized bicyclic adducts. nih.govnih.gov

These cycloadducts can then undergo subsequent ring-opening reactions to yield the desired tropolone structure. Two main pathways are employed:

Acid-Mediated Ring-Opening: This approach has been successfully used to synthesize α-hydroxytropolones. nih.gov

Reductive Ring-Opening: To obtain α-methoxytropones, a samarium iodide-mediated reductive ring-opening can be employed. This method removes the bridging oxygen atom from the bicyclic intermediate, directly yielding the methoxytropone scaffold. nih.govacs.org

This two-step sequence is highly valuable for its versatility and its ability to generate diversely substituted troponoids, which has been leveraged in medicinal chemistry studies. nih.govnih.gov The strategy has been successfully applied to the synthesis of various substituted α-methoxytropones, including those with sulfonyl and ketone appendages. acs.org

Table 2: Oxidopyrylium [5+2] Cycloaddition/Ring-Opening Strategy

| Precursors | Intermediate | Ring-Opening Method | Final Product |

| 3-hydroxy-4-pyrone, Alkyne | 8-oxabicyclo[3.2.1]octene | Acid-mediated | α-Hydroxytropolone |

| 3-hydroxy-4-pyrone, Alkyne | 8-oxabicyclo[3.2.1]octene | Samarium iodide-mediated reduction | α-Methoxytropone |

Thermal rearrangements, particularly sigmatropic shifts, represent another avenue for the synthesis and modification of tropolone structures. The Claisen rearrangement of prop-2-ynyl ethers of substituted tropolones has been investigated as a method to introduce new side chains onto the tropolone ring. rsc.org In these reactions, the substituent on the tropolone core can direct the rearrangement pathway. For example, the thermolysis of 3-chloro-2-(prop-2-ynyloxy)-tropone results predominantly in products from an apparent ucr.edunih.gov sigmatropic shift. In contrast, the corresponding 3-phenyltropolone ether rearranges mainly through the more conventional nih.govnih.gov shift. rsc.org Such thermal reactions highlight the potential for homolytic processes to construct or functionalize the tropolone skeleton.

Beyond the [5+2] cycloaddition, other carbocycloaddition strategies are powerful tools for constructing the seven-membered tropone (B1200060) ring. nih.govresearchgate.net These methods provide alternative disconnections and can accommodate different starting materials and substitution patterns.

[4+3] Cycloadditions: This approach involves the reaction of a four-atom π-system (diene) with a three-atom π-system (like an oxyallyl cation) to form the seven-membered ring directly. nih.gov Oxyallyl cations can be generated from precursors such as 1,3-dihaloketones. nih.gov

[2+2] Cycloadditions: This strategy often involves an initial [2+2] cycloaddition followed by a ring expansion. A classic example is the reaction between cyclopentadiene (B3395910) and dichloroketene, which forms a bicyclo[3.2.0]heptane system. nih.gov This intermediate can then rearrange, often via an oxyallyl cation, to expand to the seven-membered tropolone ring. nih.gov Photochemical [2+2] cycloadditions have also been utilized to generate precursors for troponoids. nih.gov

[4+2] Cycloadditions (Diels-Alder): While typically used for six-membered rings, Diels-Alder reactions can be part of a sequence to build the tropolone core. For instance, the reaction of a diene with a cyclopropenone derivative can lead to a bicyclic adduct that rearranges or is further transformed into a tropolone. nih.gov

Strategies for Targeted Synthesis of 3-Methoxytropolone

While general methods provide access to the broader class of methoxytropolones, specific strategies are often required to synthesize the 3-methoxy isomer with precision.

Nature produces a variety of tropolone-containing compounds, and their biosynthetic pathways offer inspiration for laboratory synthesis. wikipedia.org The biosynthesis of tropolones is understood to proceed through a polyketide pathway, which forms a key phenolic intermediate. wikipedia.org This aromatic precursor then undergoes an oxidative ring expansion to generate the seven-membered tropolone core.

Recent studies on the fungal enzyme TropC have elucidated a radical-based mechanism for this crucial ring-expansion step. researchgate.net The non-heme iron enzyme catalyzes the transformation through a process that avoids a previously proposed semi-pinacol rearrangement. Instead, computational and experimental evidence points to a radical-based pathway as the thermodynamically favorable route to tropolone formation. researchgate.net Mimicking this biological strategy—by designing a synthesis that involves the oxidative rearrangement of a suitably substituted phenolic precursor—represents a powerful and biomimetic approach to the targeted synthesis of specific tropolone isomers like this compound.

Chemoenzymatic Approaches to Tropolone Scaffolds

The convergence of biocatalysis and traditional organic synthesis has led to powerful chemoenzymatic strategies for constructing complex tropolone cores under mild conditions. A significant focus has been on harnessing non-heme iron (NHI)-dependent oxygenases, which are crucial in the natural biosynthesis of many tropolone-containing products.

Researchers have successfully utilized enzymes inspired by fungal biosynthetic pathways to perform key ring-expansion transformations. For instance, the α-ketoglutarate-dependent NHI dioxygenase, TropC, is known to catalyze the oxidative ring expansion of a dearomatized six-membered ring precursor to form the seven-membered tropolone nucleus of stipitaldehyde. researchgate.netchemistrysteps.comyoutube.com This biocatalytic step proceeds through a proposed radical-mediated mechanism, highlighting nature's elegant solution to constructing this challenging scaffold. researchgate.netchemistrysteps.com

By creating libraries of TropC-like enzymes through sequence similarity networks, scientists have expanded the substrate scope of these biocatalysts. masterorganicchemistry.comyoutube.com This approach has enabled the conversion of various synthetically accessible resorcinol (B1680541) substrates into a range of β-hydroxytropolone products. The process typically involves a two-enzyme cascade: first, a flavin-dependent monooxygenase (FDMO) performs an oxidative dearomatization of the resorcinol, followed by the NHI enzyme-catalyzed oxidative ring expansion. youtube.comorganic-chemistry.org This chemoenzymatic platform has proven effective for the preparative-scale synthesis of functionalized tropolones, which can then be used as building blocks for more complex molecules. youtube.commasterorganicchemistry.com

Table 1: Key Enzymes in Chemoenzymatic Tropolone Synthesis

| Enzyme Class | Specific Enzyme Example | Role in Synthesis | Precursor Type | Product Type |

|---|---|---|---|---|

| Non-Heme Iron (NHI) Dioxygenase | TropC | Oxidative ring expansion | Cyclohexadienone | Stipitaldehyde (Tropolone) |

Advanced Derivatization and Functionalization of this compound

Beyond the initial synthesis of the tropolone core, its further derivatization is crucial for developing analogs with specific properties. Advanced strategies have been developed for regioselective functionalization, introduction of diverse substituents, and complexation with metals.

Regioselective O-Alkylation and Etherification Transformations

The hydroxyl group of tropolones is acidic, with a pKa around 7, making it readily deprotonated to form a tropolonate anion. This anion is a potent nucleophile, facilitating O-alkylation reactions, such as the Williamson ether synthesis, upon treatment with an alkyl halide.

In the case of this compound, which possesses a hydroxyl group at the 2-position and a methoxy group at the 3-position, O-alkylation is directed to the hydroxyl group. The reaction involves the formation of an alkoxide at the C2-oxygen, which then undergoes nucleophilic substitution on an electrophile (e.g., an alkyl halide) to yield a 2-alkoxy-3-methoxytropone. The regioselectivity is dictated by the presence of the single acidic hydroxyl proton. This transformation is fundamental for producing various cycloheptatrienyl derivatives that serve as versatile synthetic intermediates.

Synthetic Pathways to Hydroxylated Tropolone Analogs (e.g., α-Hydroxytropolones, 3,7-Dihydroxytropolones)

Methods for introducing additional hydroxyl groups onto the tropolone scaffold are of significant interest for creating polyoxygenated analogs. One of the most powerful and versatile methods for this purpose is the oxidopyrylium [5+2] cycloaddition. This strategy allows for the efficient generation of the seven-membered carbocyclic ring with control over substituent placement.

The synthesis of 3,7-dihydroxytropolones (3,7-dHTs) has been successfully achieved using this approach. The process often begins with a 3-hydroxy-4-pyrone-based oxidopyrylium ylide, which undergoes a cycloaddition reaction with an alkyne. The resulting bicyclic intermediate can then be subjected to a ring-opening process to furnish the tropolone core. For example, a boron trichloride-mediated ring-opening can yield 3,7-dimethoxytropolones, which can subsequently be demethylated using reagents like HBr in acetic acid to give the final 3,7-dihydroxytropolones.

Similarly, α-hydroxytropolones (which can exist as 3- or 7-hydroxytropolone tautomers) are also accessible through cycloaddition-ring-opening strategies. An alternative pathway involves the base-mediated ring-opening of 8-oxabicyclo[3.2.1]octene intermediates to provide an α-methoxytropolone, which is then demethylated to afford the α-hydroxytropolone.

Introduction of Diverse Substituents (e.g., Alkyl, Aryl, Heteroatom) via Cross-Coupling or Substitution Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for introducing carbon-based and heteroatom substituents onto the tropolone ring with high precision. To utilize these methods, a tropolone is typically first halogenated, most commonly creating a bromotropolone, which serves as the electrophilic coupling partner.

The Stille and Suzuki-Miyaura coupling reactions have been effectively applied to bromotropolones. These reactions enable the formation of new carbon-carbon bonds by coupling the bromotropolone with a wide array of organostannanes (in the Stille reaction) or arylboronic acids (in the Suzuki reaction). This methodology has been successfully used to synthesize tropolones bearing diverse substituents, including alkenyl, alkyl, and aryl groups, at various positions on the ring. Such reactions have been instrumental in the synthesis of natural products like β-thujaplicin and β-dolabrin.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling on Bromotropolones

| Reaction Name | Organometallic Reagent | Type of Substituent Introduced | Example Product Class |

|---|---|---|---|

| Stille Coupling | Organostannane (R-SnBu₃) | Alkenyl, Alkyl, Aryl | Substituted Tropolones |

Complexation with Metal Cations and Ligand Development

The vicinal hydroxyl and carbonyl groups of the tropolone ring create an ideal bidentate chelation site for a wide variety of metal cations. Upon deprotonation of the hydroxyl group, the resulting tropolonate anion acts as a robust ligand, forming stable complexes with numerous metals.

Tropolone and its derivatives, including this compound, have been shown to form complexes with a diverse range of metals. These include transition metals as well as main group and f-block elements such as aluminum(III), beryllium(II), zinc(II), and thorium(IV). The resulting metal tropolonate complexes exhibit varied coordination geometries and properties depending on the metal's oxidation state and ionic radius. For example, thallium(I) tropolonates have been synthesized and characterized, showing coordination through the two oxygen atoms. The ability to form these stable metal complexes makes tropolone derivatives valuable ligands in coordination chemistry and for the development of new materials and catalysts.

Advanced Spectroscopic and Structural Characterization for Research Insights

Elucidation of Molecular Structure and Isomerism through High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for determining the precise arrangement of atoms within a molecule, identifying functional groups, and understanding electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. ¹H NMR spectra reveal the number, type, and connectivity of protons through chemical shifts and spin-spin coupling constants, while ¹³C NMR spectra offer insights into the carbon backbone. Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing direct (HSQC) and long-range (HMBC) correlations between protons and carbons, thereby confirming molecular connectivity and aiding in the assignment of complex spectra hmdb.caepfl.chsdsu.edumagritek.com. These techniques are vital for differentiating isomers and confirming the precise placement of substituents. Although specific ¹H and ¹³C NMR data, including assignments derived from HSQC and HMBC experiments, for 3-Methoxytropolone were not detailed in the provided search results, these methods are standard for characterizing tropolone (B20159) derivatives oup.com.

Mass Spectrometry (MS) provides critical information about a molecule's mass and fragmentation pattern. Electron Ionization (EI) MS typically imparts significant energy, leading to fragmentation, which can be analyzed to deduce structural features. The molecular ion (M⁺) peak indicates the molecular weight of the compound, while fragment ions reveal characteristic losses of functional groups or molecular fragments miamioh.eduspectroscopyonline.comacdlabs.commsu.educhemguide.co.uk. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of ions, allowing for the precise determination of the molecular formula. While specific mass spectral data, including the molecular ion and fragmentation patterns for this compound, were not detailed in the provided snippets, these techniques are essential for confirming its molecular weight and elemental composition.

Infrared (IR) spectroscopy probes the vibrational modes of molecules, allowing for the identification of characteristic functional groups based on their unique absorption frequencies. For this compound, key functional groups expected to exhibit distinct IR absorptions include the carbonyl group (C=O), the enolic hydroxyl group (O-H), the methoxy (B1213986) group (C-O), and the aromatic tropolone ring system.

Based on general IR absorption data for common functional groups, the following bands would be anticipated for this compound:

| Functional Group | Expected IR Absorption (cm⁻¹) | Intensity | Assignment |

| O-H (enolic hydroxyl) | 3200–3600 (broad) | Strong | Hydrogen-bonded O-H stretch |

| C-H (aromatic) | 3100–3000 | Medium | Aromatic C-H stretch |

| C=O (carbonyl) | 1650–1750 | Strong | Carbonyl stretching vibration |

| C=C (aromatic ring) | 1600–1585, 1500–1400 | Medium | Aromatic ring stretching vibrations |

| C-O (methoxy ether) | 1300–1000 | Strong | C-O stretching vibration |

| C-H (methoxy methyl) | 2950–2850 | Medium | Aliphatic C-H stretch |

References for functional group absorptions: vscht.czorgchemboulder.comuc.edulibretexts.orgpressbooks.pub

Chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful techniques for determining the absolute configuration and conformational preferences of chiral molecules mdpi.comuniv-amu.frnih.govresearchgate.net. These methods measure the differential absorption of left and right circularly polarized light by chiral substances. Since this compound, in its basic form, is an achiral molecule, it would not typically be subjected to chiroptical analysis for stereochemical assignment. However, these techniques are highly valuable for characterizing chiral derivatives of tropolones, which may exhibit diverse biological activities researchgate.netresearchgate.net.

Fundamental Mechanistic Investigations in 3 Methoxytropolone Chemistry

Detailed Analysis of Reaction Pathways and Transition States in Tropolone (B20159) Synthesis

The synthesis of the tropolone core structure often involves complex ring-expansion strategies, with both biosynthetic and synthetic routes offering insights into reaction mechanisms and transition states.

In biological systems, the biosynthesis of tropolone natural products, such as stipitatic acid, frequently proceeds via a radical ring expansion mechanism catalyzed by non-heme iron (NHI) enzymes like TropC. This process involves the oxidative dearomatization of a precursor, followed by a radical-mediated ring expansion. Quantum mechanical (QM) calculations and molecular dynamics simulations have been employed to support these radical mechanistic proposals, identifying key intermediates and transition states chemrxiv.orgchemrxiv.orgamazonaws.com. For instance, studies suggest that the formation of stipitaldehyde from a diol intermediate likely occurs through a radical rearrangement pathway rather than a semi-pinacol rearrangement, supported by calculated low energy barriers for the radical route chemrxiv.org.

Synthetic approaches to tropolones also highlight various mechanistic pathways. Oxidopyrylium [5+2] cycloaddition reactions offer a general strategy for constructing the seven-membered tropolone ring, often involving concerted cycloaddition mechanisms researchgate.netnih.gov. Radical-based synthetic methods, starting from ortho-dearomatized catechols, also rely on selective radical ring expansion chemrxiv.org. Furthermore, gold-catalyzed oxidative ring expansion of alkynyl quinols provides a route to tropone (B1200060) derivatives, proceeding via gold-catalyzed oxidation followed by 1,2-migration of a vinyl or phenyl group nih.gov. Other established methods include the Büchner reaction and de Mayo fragmentation, which involve distinct mechanistic rearrangements chemrxiv.orgwikipedia.orgcuny.edu. Some synthetic pathways are proposed to proceed through concerted, polar cyclic transition states, with rate-determining bond polarization steps researchgate.net.

Table 1: Key Tropolone Synthesis Pathways and Mechanistic Features

| Pathway | Key Intermediate/Transition State Type | Mechanistic Description | Relevant Computational Methods |

| Biosynthetic Radical Ring Expansion | Radical intermediates | NHI enzyme-catalyzed oxidative dearomatization and radical rearrangement. | QM calculations, MD simulations |

| Oxidopyrylium [5+2] Cycloaddition | Concerted cycloaddition | Formation of a seven-membered ring from a pyrone precursor. | - |

| Gold-Catalyzed Oxidative Ring Expansion | Gold-vinyl/phenyl intermediates | Gold-catalyzed oxidation followed by 1,2-migration. | - |

| Radical Synthesis from Catechols | Radical intermediates | Radical initiation and selective ring expansion. | - |

| Büchner Reaction | Carbene intermediate | Cycloaddition of a carbene to an aromatic ring, followed by rearrangement. | - |

| De Mayo Fragmentation | Norrish Type I cleavage | Photochemical fragmentation of cyclic ketones. | - |

Understanding Regioselectivity and Diastereoselectivity in Derivatization Reactions

The derivatization of tropolones, including methoxy-substituted ones, often presents challenges and opportunities related to regioselectivity and diastereoselectivity.

Regioselectivity: Studies on colchiceine, a tropolone alkaloid, have demonstrated regioselective etherification at either the C(9) or C(10) position of the tropolone ring. The choice of base and solvent system critically influences this selectivity; inorganic bases in THF favor C(9) etherification, while organic bases in toluene (B28343) promote C(10) etherification tandfonline.com. Electrochemical methods have also been developed for the site-selective heterofunctionalization of tropones and tropolones. Quantum chemistry calculations, particularly DFT, have been instrumental in developing predictive models for the reactivity and regioselectivity of these electrochemical processes, allowing for controlled mono- and polyfunctionalization researchgate.net. Furthermore, regioselective nucleophilic substitution reactions on bromo-methoxytropones have been reported, indicating specific sites of reactivity on the tropolone ring jst.go.jpacs.org.

Diastereoselectivity: In the context of tropolone sesquiterpenoids, the hetero-Diels-Alder (hDA) reaction between tropolone quinomethides and sesquiterpenes like humulene (B1216466) is a key step that establishes stereochemical relationships. Density Functional Theory (DFT) calculations have been extensively used to elucidate the factors governing the diastereoselectivity of these reactions. By analyzing transition states, researchers can understand how subtle changes in conformation or electronic interactions dictate the formation of specific diastereomers nih.govmdpi.comnih.govresearchgate.net. These computational studies have helped resolve ambiguities in proposed stereochemistries and clarify biosynthetic pathways, highlighting the importance of transition state geometries and potential hydrogen bonding interactions nih.gov.

Table 2: Regioselectivity in Tropolone Derivatization

| Reaction Type | Substrate | Conditions Influencing Selectivity | Observed Regioselectivity |

| Etherification | Colchiceine | Base (inorganic vs. organic), Solvent (THF vs. Toluene) | C(9) vs. C(10) |

| Electrochemical Hetero-functionalization | Activated Tropones/Tropolones | Electrolytic conditions, Solvent (PCM(ACN)) | Site-selective (mono-/poly-functionalization) |

| Nucleophilic Substitution | 5-Bromo-2-methoxytropone | Reaction conditions | Specific positions (e.g., C5) |

Catalytic Methodologies Utilizing 3-Methoxytropolone or its Precursors

Catalysis plays a significant role in tropolone chemistry, enabling efficient synthesis and derivatization.

Gold catalysis has been employed for the oxidative ring expansion of alkynyl quinols, leading to functionalized tropone derivatives nih.gov. Ruthenium-catalyzed intramolecular [5+2] cycloadditions have also been explored for tropone and tropolone synthesis rloginconsulting.com. Beyond transition metals, tropolonate salts have emerged as effective acyl-transfer catalysts, operating under thermal and photochemical conditions researchgate.net. The tropylium (B1234903) ion, a non-benzenoid aromatic species, has also been investigated as a catalyst for various organic transformations, offering potential as a metal-free alternative in certain catalytic cycles researchgate.net. Metal-free atom transfer radical polymerization methodologies have also been mentioned in conjunction with methoxytropolone dntb.gov.ua.

Table 3: Catalytic Methodologies in Tropolone Chemistry

| Catalyst Type | Reaction Catalyzed | Precursor/Substrate (if specified) | Key Outcome/Feature |

| Gold | Oxidative Ring Expansion | Alkynyl quinols | Synthesis of tropone derivatives |

| Ruthenium | Intramolecular [5+2] Cycloaddition | - | Synthesis of tropone/tropolone structures |

| Tropolonate Salts | Acyl-Transfer | Alcohols, Phenols | Formation of carboxylic acid derivatives |

| Tropylium Ion | Hydroboration, Ring Contraction, Enolate Trapping etc. | - | Metal-free catalysis, versatile transformations |

| Metal-Free (e.g., ATRP) | Radical Polymerization | TP-OMe (this compound) | Stable monomer formation |

Application of Computational Chemistry for Mechanistic Elucidation (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for unraveling the complex mechanisms governing tropolone chemistry. DFT calculations are routinely used to:

Investigate Reaction Pathways and Transition States: DFT provides detailed insights into the energy profiles of reactions, identifying transition states, intermediates, and the activation energies involved in processes like radical ring expansions in biosynthesis chemrxiv.orgchemrxiv.orgamazonaws.com or photocyclization reactions of tropones chemrxiv.org.

Determine Selectivity: Computational methods are crucial for understanding and predicting regioselectivity and diastereoselectivity. For example, DFT analyses of transition states in hetero-Diels-Alder reactions of tropolone derivatives help rationalize observed diastereomeric ratios nih.gov. Similarly, DFT is used to develop predictive models for regioselectivity in electrochemical functionalization of tropones researchgate.net.

Elucidate Catalytic Mechanisms: DFT can model catalytic cycles, analyze the interaction of catalysts with substrates, and determine energy barriers for key steps, aiding in the understanding of how catalysts like tropylium ions or metal complexes facilitate transformations researchgate.netvapourtec.comsumitomo-chem.co.jp.

Analyze Electronic Structure and Properties: DFT calculations can provide information on electron density distribution, molecular orbitals (HOMO/LUMO), and electrostatic potentials, which are fundamental to understanding the reactivity and properties of tropolone systems thieme-connect.comtandfonline.comcuny.eduresearchgate.net.

The application of DFT, often in conjunction with experimental data, allows researchers to gain a deep mechanistic understanding, guiding synthetic design and the development of new chemical transformations involving tropolones and their derivatives.

Biosynthetic Pathways of Tropolones Relevant to 3 Methoxytropolone

Elucidation of Polyketide Biosynthesis as a Route to Tropolone (B20159) Core Structures

In fungi, the biosynthesis of tropolone core structures, such as that found in stipitatic acid, is primarily initiated through a polyketide pathway pnas.orgmdpi.comrsc.orgresearchgate.netnih.gov. This route typically begins with the action of a nonreducing polyketide synthase (NR-PKS). The NR-PKS enzyme, exemplified by TropA in Talaromyces stipitatus, synthesizes a linear tetraketide intermediate that is released as an aldehyde, such as 3-methylorcinaldehyde pnas.orgmdpi.comnih.gov. This aldehyde serves as the direct precursor for the subsequent steps leading to the tropolone ring. The polyketide pathway provides a versatile mechanism for constructing the carbon skeleton that will undergo oxidative modifications and ring expansion to form the characteristic seven-membered tropolone ring nih.govnih.gov. While specific studies detailing the polyketide origin of 3-methoxytropolone are not extensively documented in the provided literature, the general fungal route via NR-PKS provides the foundational scaffold for such derivatives.

Identification and Functional Characterization of Key Enzymes in Tropolone Ring Formation

The transformation of polyketide-derived precursors into the tropolone ring involves a series of enzymatic reactions, with several key enzyme classes playing crucial roles:

Polyketide Synthases (PKS): As mentioned, NR-PKS enzymes like TropA are essential for generating the initial linear polyketide precursors, such as 3-methylorcinaldehyde pnas.orgmdpi.comnih.gov. These enzymes assemble the carbon chain from simple acyl-CoA units.

FAD-dependent Monooxygenases (FMO): These enzymes are critical for introducing hydroxyl groups and facilitating dearomatization. For instance, TropB, an FAD-dependent monooxygenase, catalyzes the hydroxylation at the C-3 position of 3-methylorcinaldehyde, initiating the process of ring formation pnas.orgmdpi.comnih.gov. In other bacterial systems, FMOs like DbaH and DbaB in Aspergillus nidulans and TrlE and TrlCD in Streptomyces species are involved in hydroxylating tropone (B1200060) intermediates asm.orgfrontiersin.orgnih.gov.

Non-heme Fe(II)-dependent Dioxygenases (NHI): These enzymes are central to the ring expansion step. TropC, a non-heme Fe(II)-dependent dioxygenase, is responsible for the oxidative ring expansion of the dearomatized intermediate, leading to the formation of the tropolone nucleus pnas.orgmdpi.comnih.govresearchgate.netnih.gov. This reaction often involves a radical mechanism and is crucial for establishing the characteristic seven-membered ring structure researchgate.netchemrxiv.orgchemrxiv.org. AN7893 (TroA) in A. nidulans also functions as a non-heme Fe(II) dioxygenase in tropolone biosynthesis frontiersin.org.

Cytochrome P450 Monooxygenases: In some pathways, such as the stipitatic acid biosynthesis, cytochrome P450 monooxygenases like TropD are involved in further modifications, such as the hydroxylation of methyl groups on the tropolone ring pnas.orgnih.gov.

Key Enzymes in Tropolone Biosynthesis

| Enzyme Class | Example Enzyme(s) | Primary Role in Tropolone Biosynthesis | Organism/Pathway Example |

| Nonreducing Polyketide Synthase | TropA | Synthesis of polyketide precursors (e.g., 3-methylorcinaldehyde) | Fungi (Talaromyces stipitatus) pnas.orgnih.gov |

| FAD-dependent Monooxygenase | TropB, DbaH, DbaB | Dearomatization via hydroxylation, oxidation of intermediates | Fungi (T. stipitatus, A. nidulans) pnas.orgmdpi.comnih.govfrontiersin.org |

| Non-heme Fe(II)-dependent Dioxygenase | TropC, AN7893 | Catalysis of oxidative ring expansion to form the tropolone nucleus | Fungi (T. stipitatus), A. nidulans pnas.orgmdpi.comnih.govfrontiersin.orgresearchgate.net |

| Cytochrome P450 Monooxygenase | TropD | Further modifications, e.g., hydroxylation of methyl groups | Fungi (T. stipitatus) pnas.orgnih.gov |

| Monooxygenase (general) | TrlE, TrlCD | Regioselective hydroxylations of tropone intermediates | Bacteria (Streptomyces spp.) asm.orgnih.gov |

| Other Enzymes | TrlF | Conversion of intermediates (e.g., 1,4,6-cycloheptatriene-1-carboxylic acid to tropone) | Bacteria (Streptomyces spp.) asm.orgnih.gov |

Tracing Precursors and Intermediate Metabolites in Natural Production Pathways

The journey from primary metabolites to the tropolone core involves several key intermediates. In fungal pathways, 3-methylorcinaldehyde, produced by NR-PKS, is a critical early intermediate pnas.orgmdpi.comnih.gov. This is followed by dearomatized structures resulting from FMO-mediated hydroxylation pnas.orgmdpi.comnih.gov. The subsequent action of NHI dioxygenases leads to the formation of the tropolone ring itself pnas.orgmdpi.comnih.govresearchgate.net.

In bacterial systems, particularly those utilizing the phenylacetic acid (PAA) catabolic pathway, the process diverges. PAA is converted to phenylacetyl-CoA, which then enters a catabolic route that generates shunt products. These shunt products are diverted and modified to form a seven-membered carbocyclic intermediate rsc.orgasm.orgnih.govnih.govnih.govrsc.orgbiorxiv.org. Key intermediates identified in these bacterial pathways include 1,4,6-cycloheptatriene-1-carboxylic acid, which is converted to tropone, and subsequently hydroxylated to form compounds like 3,7-dihydroxytropolone (B1196482) (DHT) asm.orgnih.gov. The specific sequence of these transformations highlights the adaptability of metabolic pathways to produce the tropolone scaffold.

Comparative Biosynthetic Studies Across Diverse Organisms (e.g., Fungi, Plants, Bacteria)

Significant differences and similarities exist in tropolone biosynthesis across kingdoms:

Fungi: Predominantly employ NR-PKS pathways to construct the tropolone core, starting from simple acyl units pnas.orgmdpi.comrsc.orgresearchgate.netnih.gov. This route is well-characterized for compounds like stipitatic acid and tropolone sesquiterpenoids pnas.orgmdpi.comuni-hannover.deuni-hannover.debiorxiv.org.

Bacteria: Exhibit more diverse strategies. Some pathways are linked to the shikimate pathway, while others, notably in Streptomyces and Pseudomonas species, are derived from the phenylacetic acid (PAA) catabolic pathway rsc.orgasm.orgnih.govnih.govnih.govrsc.orgbiorxiv.org. This bacterial route often involves the sequestration and modification of PAA catabolism shunt products to form the seven-membered ring asm.orgrsc.org.

Plants: Access terpene and alkaloid pathways for tropolone biosynthesis. Stable isotope feeding experiments have provided insights into these routes, which lead to compounds such as colchicine (B1669291) and β-thujaplicin (hinokitiol) rsc.orgwikipedia.orgresearchgate.net.

Despite these variations in initial steps, a common theme across all studied organisms is the crucial role of a ring-expansion mechanism, often catalyzed by dioxygenases, to form the characteristic tropolone structure from a six-membered ring precursor nih.govnih.govasm.org. The specific hydroxylation and methylation patterns that define particular tropolone derivatives, such as this compound, would arise from the specific suite of tailoring enzymes present in the producing organism, acting upon the common tropolone core.

Compound List:

this compound

Stipitatic acid

Hinokitiol (β-thujaplicin)

3,7-Dihydroxytropolone (DHT)

Tropolone

3-Methylorcinaldehyde

Tropone

Xenovulene A

Eupenifeldin

Pycnidione

Colchicine

Enzymatic and Molecular Interaction Studies of 3 Methoxytropolone

Investigations into Lipoxygenase Inhibition

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids, producing hydroperoxides that play roles in inflammation and other physiological processes. 3-Methoxytropolone has shown notable inhibitory activity against specific lipoxygenase isozymes.

Characterization of Selectivity Profiles for Specific Lipoxygenase Isozymes (e.g., 12-Lipoxygenase)

This compound, identified as MY3-469, has been characterized as a potent and selective inhibitor of 12-lipoxygenase (12-LOX) lsu.eduacs.org. Studies indicate that it exhibits weak inhibition against 5-lipoxygenase (5-LOX) and no significant inhibition against cyclooxygenase (COX) at higher concentrations lsu.eduacs.org.

| Enzyme Isozyme | Source | IC50 Value (M) | Selectivity Note | Citation(s) |

| 12-Lipoxygenase (bovine) | Platelet | 1.8 x 10⁻⁶ (1.8 µM) | Potent and selective inhibitor | lsu.edu, acs.org |

| 5-Lipoxygenase (rat) | Basophilic leukemia cells | 2.8 x 10⁻⁴ | Weak inhibition | lsu.edu, acs.org |

| Cyclooxygenase (bovine) | Platelet | No inhibition at 10⁻³ M | No inhibition | lsu.edu |

This selectivity profile suggests that this compound primarily targets the 12-LOX pathway, distinguishing it from broader-spectrum inhibitors lsu.eduacs.org.

Molecular Mechanisms of Enzyme Inhibition (e.g., Active Site Binding, Metal Chelation)

The inhibitory mechanism of tropolone (B20159) derivatives, including this compound, is largely attributed to their ability to chelate divalent metal ions, particularly iron, within the active sites of metalloenzymes cabidigitallibrary.orgresearchgate.netucl.ac.uk. The tropolone scaffold possesses three contiguous oxygen atoms that can effectively sequester these metal ions, which are essential for the catalytic activity of lipoxygenases researchgate.net. This metal chelation can disrupt the enzyme's normal function by interfering with substrate binding or the catalytic process itself ucl.ac.uk. Research suggests that tropolones may interact with specific residues in the active site, potentially altering the enzyme's conformation or directly blocking substrate access ucl.ac.uk.

Modulation of Viral Replication Enzymes

This compound and related tropolone derivatives have demonstrated antiviral activity against significant human pathogens, including Hepatitis B Virus (HBV) and Herpes Simplex Virus-1 (HSV-1), by targeting key viral enzymes.

Inhibition of Hepatitis B Virus (HBV) Reverse Transcriptase Ribonuclease H (RNase H) Activity

Hydroxylated tropolones, including α-hydroxytropolones (αHTs), have been identified as inhibitors of HBV replication, primarily by blocking the activity of the viral Ribonuclease H (RNase H) domain, which is part of the HBV reverse transcriptase (RT) nih.govrsc.orgnih.govresearchgate.netnih.govmdpi.com. The HBV RNase H is critical for degrading the viral RNA template after it has been reverse transcribed into DNA, a process essential for viral replication nih.gov. Inhibitors of HBV RNase H, such as tropolones, function by chelating the two magnesium ions present in the enzyme's catalytic site, a mechanism common to many RNase H inhibitors researchgate.netmdpi.com. This inhibition leads to the accumulation of RNA:DNA heteroduplexes and halts the production of infectious virions nih.gov. While specific IC50 values for this compound against HBV RNase H were not explicitly detailed in the initial searches, related hydroxylated tropolones have shown potent inhibition, with EC50 values as low as 0.34 μM for HBV replication researchgate.netmdpi.com.

Impact on Herpes Simplex Virus-1 (HSV-1) Replication Mechanisms and Associated Viral Enzymes

α-Hydroxytropolones (αHTs) have been shown to be potent inhibitors of Herpes Simplex Virus-1 (HSV-1) replication nih.govcabidigitallibrary.orgrsc.org. Their antiviral activity is thought to stem from their ability to inhibit viral enzymes involved in replication, which are often metalloenzymes requiring divalent cations. Specifically, αHTs are known to inhibit two magnesium-dependent HSV-1 enzymes: UL15, a component of the viral terminase essential for DNA packaging, and UL12, an alkaline nuclease crucial for viral replication nih.govrsc.orgacs.org. The mechanism of inhibition is again linked to the metal-chelating properties of the tropolone scaffold, which can sequester essential metal ions from the enzyme's active site nih.govcabidigitallibrary.orgrsc.org. Studies have demonstrated that αHTs can broadly inhibit herpesviruses, including HSV-1, with IC50 values in the low micromolar range, and appear to specifically target viral DNA replication cabidigitallibrary.org.

Advanced Studies on Interactions with Other Biological Targets

The reviewed literature primarily focuses on the interactions of this compound and related tropolone derivatives with lipoxygenases and viral enzymes (HBV RNase H, HSV-1 enzymes). While general statements about tropolones possessing broad biological activity, including antifungal, antibiotic, and antitumor properties, have been noted nih.gov, specific studies detailing this compound's interactions with other distinct biological targets beyond those outlined in sections 6.1 and 6.2 were not explicitly found in the provided search results. The primary identified targets for this compound and its close relatives are the aforementioned enzymes.

Compound List:

this compound (MY3-469)

α-Hydroxytropolones (αHTs)

β-Thujaplicinol

Manicol

Tropolone

3,7-Dihydroxytropolones (3,7-dHTs)

Analysis of Tubulin Binding and Polymerization Modulation in Cellular Models

Direct studies detailing the analysis of this compound's binding to tubulin or its modulation of tubulin polymerization in cellular models were not identified within the provided search results. While some tropolone-related compounds, such as colchicine (B1669291), are known to interact with tubulin dimers and inhibit microtubule polymerization, specific investigations into this compound's effects on this cellular process were not found.

Inhibition of Inositol Monophosphatase (IMPase) by Related Tropolone Analogs and Structure-Activity Relationships

Related tropolone analogs, specifically α-hydroxytropolones, have demonstrated the ability to inhibit binuclear metalloenzymes, including Inositol Monophosphatase (IMPase) psu.edu. The mechanism is believed to involve a specific binding pattern where three oxygen atoms and two metal ions interact, suggesting a pharmacophore that is privileged for such metalloenzymes psu.edu. Methoxytropolones, including this compound, serve as valuable synthetic intermediates in the preparation of α-hydroxytropolones, thereby facilitating structure-activity relationship (SAR) studies for these enzyme targets psu.edu.

Comprehensive Structure-Activity Relationship (SAR) Investigations for Biological Activity

Structure-activity relationship (SAR) investigations have primarily focused on the inhibitory effects of this compound and related tropolones on lipoxygenases and, by extension, metalloenzymes like IMPase.

Lipoxygenase Inhibition: this compound (MY3-469) has been characterized as a potent and selective inhibitor of platelet-type 12-lipoxygenase (12-LOX) psu.edu. Lipoxygenases are enzymes involved in the metabolism of polyunsaturated fatty acids, producing signaling molecules implicated in various physiological and pathological processes, including inflammation, cardiovascular diseases, and cancer. The inhibitory potency of this compound against lipoxygenases has been quantified, with an IC50 value of approximately 1.8 μM reported for lipoxygenase inhibition.

Metalloenzyme Inhibition: As noted in section 6.3.2, α-hydroxytropolones, which can be synthesized from methoxytropolones like this compound, inhibit IMPase and other binuclear metalloenzymes psu.edu. The SAR in this context is linked to a specific binding mode that accommodates the metal ions within the enzyme's active site, highlighting the tropolone scaffold's potential for targeting metalloenzymes psu.edu.

Computational Docking and Molecular Dynamics Simulations for Ligand-Target Recognition and Binding Energetics

No studies detailing computational docking or molecular dynamics simulations for this compound, aimed at understanding its ligand-target recognition or binding energetics, were identified in the provided search results.

Data Tables

Table 1: Lipoxygenase Inhibition by this compound

| Compound | Target Enzyme | Inhibitory Potency (IC50) | Reference |

| This compound | 12-Lipoxygenase | 1.8 μM | |

| (MY3-469) | (Platelet-type) |

Compound Names Index

| Common Name | IUPAC Name (if applicable) | Other Designations |

| This compound | MY3-469 | |

| α-Hydroxytropolones | ||

| Colchicine | ||

| Inositol Monophosphatase (IMPase) | ||

| Lipoxygenase (LOX) | ||

| 12-Lipoxygenase (12-LOX) |

Advanced Applications and Future Directions in 3 Methoxytropolone Research

Utility of 3-Methoxytropolone as a Core Synthetic Scaffold for Novel Molecular Architectures

The tropolone (B20159) nucleus, including the this compound motif, serves as a versatile synthetic scaffold for constructing complex molecular architectures researchgate.netnih.govresearchgate.net. Its inherent reactivity and the presence of functionalizable positions make it an attractive building block in organic synthesis. Researchers are leveraging the tropolone core to access a wide array of novel compounds, including natural product analogues and heterocyclic systems, which often exhibit significant biological properties nih.govacs.orgresearchgate.netcdnsciencepub.comnih.gov.

The synthesis of functionalized tropones and tropolones is crucial for unlocking their full potential, with cycloaddition reactions being particularly powerful for constructing the seven-membered carbocyclic ring system and related troponoid structures researchgate.netresearchgate.net. For instance, the development of synthetic strategies involving oxidopyrylium cycloadditions has enabled access to diverse tropolone derivatives, including those with varied oxygenation patterns, which are valuable for structure-activity relationship studies nih.govresearchgate.netrsc.org. Furthermore, this compound itself is recognized as a key intermediate in the synthesis of α-hydroxytropolones, a class of compounds with broad bioactivity and therapeutic promise nih.govacs.org. The ability to systematically modify and build upon the tropolone scaffold allows for the creation of intricate molecular designs with tailored properties.

| Molecular Architecture Type | Key Scaffold Component | Examples of Synthesized Structures/Applications | Relevant Research Focus | Citations |

| Heterocyclic Systems | Tropolone Core | Pyrano[2,3-c]pyrazol-4(1H)-one derivatives | Synthesis of novel heterocyclic building blocks | nih.gov |

| Natural Product Analogues | Tropolone Moiety | Synthesis of complex natural products, e.g., Olaximbriside A and B | Total synthesis, medicinal chemistry | acs.orgescholarship.org |

| α-Hydroxytropolones | Tropolone Scaffold | Diverse functionalized αHTs, e.g., with thioether/sulfonyl appendages | Drug development, antiviral agents | rsc.orgnih.gov |

| Fused Ring Systems | Tropolone Ring | Benzotropone derivatives | Synthesis of complex carbocycles | rloginconsulting.com |

| Meroterpenoids | Tropolone Unit | Tropolone sesquiterpenoids (TS) analogs | Combinatorial biosynthesis, bioactivity studies | mdpi.comnih.gov |

Development of this compound Derivatives as Chemical Probes for Biological Systems

Tropolone derivatives are increasingly being explored for their utility as chemical probes in biological systems due to their diverse bioactivities and unique photophysical properties nih.govnih.govnih.govrsc.org. These compounds can modulate various biological targets, making them valuable tools for investigating cellular mechanisms and identifying potential therapeutic agents.

The fluorescence properties of certain tropolone derivatives, which can be tuned by modifying their structure, suggest their potential application in bioimaging and sensing nih.govresearchgate.netnih.gov. For instance, tropolone-fused lactams exhibit tunable fluorescence emissions and responsiveness to environmental changes, positioning them as novel fluorescent small molecules researchgate.netnih.gov. Furthermore, tropolone derivatives have demonstrated potent and selective inhibition of specific enzymes, such as the ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase nih.govresearchgate.netnih.gov. This enzyme inhibition profile highlights their potential as probes for studying viral replication mechanisms. The interaction of tropolone derivatives with proteins like human serum albumin (HSA) leading to fluorescence enhancement also points towards their use as biomarkers or in studies of drug-protein interactions rsc.org. Chemical probes, by definition, are well-characterized small molecules that modulate protein function, serving as essential tools for drug discovery and understanding biological pathways chemicalprobes.orgpitt.edu.

| Derivative/Class | Biological Target/System | Application as Probe | Key Property Utilized | Citations |

| β-Thujaplicinol | HIV-1 RNase H | Enzyme Inhibitor | Potent and selective inhibition | nih.govnih.gov |

| Tropolone-fused lactams | Various | Fluorescent Probe | Tunable fluorescence, environmental sensitivity | researchgate.netnih.gov |

| Tropolone derivatives | Human Serum Albumin (HSA) | Biomarker/Interaction Probe | Fluorescence enhancement upon binding | rsc.org |

| α-Hydroxytropolones (αHTs) | HBV/HSV RNase H, Fungi | Enzyme Inhibitor | Antiviral, antifungal activity | nih.govresearchgate.netrsc.orgnih.gov |

| MY3-469 (this compound) | 12-Lipoxygenase | Enzyme Inhibitor | Potent and selective inhibition | nih.gov |

Theoretical Predictions for Undiscovered Reactivity and Intermolecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent variant (TDDFT), plays a crucial role in predicting and understanding the reactivity and intermolecular interactions of tropolones researchgate.netcdnsciencepub.comnih.govacs.orgresearchgate.netmdpi.com. These theoretical studies provide insights into reaction mechanisms, electronic structures, and the behavior of tropolone in various environments, often guiding experimental efforts.

Research has focused on elucidating the electronic states and proton transfer dynamics within the tropolone molecule, revealing how intramolecular hydrogen bonding and electronic excitation influence these processes researchgate.netnih.govacs.orgchalmers.se. Studies on intermolecular interactions, such as those between tropolone and fluoromethanes, have utilized spectroscopy and computational modeling to map potential energy surfaces and binding configurations, offering a deeper understanding of non-covalent interactions cdnsciencepub.comacs.org. Furthermore, computational analysis can predict novel reaction pathways and selectivity outcomes for tropolone derivatives, which is invaluable for designing new synthetic methodologies and exploring their chemical space researchgate.net. The ability to computationally model these interactions and reactivities allows researchers to anticipate behavior and design experiments more efficiently.

| Computational Method | Studied Phenomenon | Key Findings/Predictions | Citations |

| DFT/TDDFT | Electronic Structure, Reactivity | Predicted reactivity sites, reaction mechanisms, excited-state properties, proton transfer dynamics | researchgate.netnih.govacs.orgresearchgate.netmdpi.com |

| Ab Initio Calculations | Intermolecular Interactions | Binding energies, conformations, potential energy surfaces of tropolone complexes with small molecules (e.g., fluoromethanes) | cdnsciencepub.comacs.org |

| DFT | Hydrogen Bonding | Influence of water molecules on intramolecular proton tunneling in tropolone | acs.org |

| DFT/TDDFT | Reaction Selectivity | Prediction of unconventional selectivity outcomes based on Lewis acid and nucleophile choice | researchgate.net |

| TDDFT/CASSCF/MP2 | Excited States, Proton Transfer | Non-planar S1 structures, role of water in proton transfer, reduction in proton-transfer barrier heights upon excitation | researchgate.netnih.gov |

Strategic Integration with Combinatorial Chemistry and High-Throughput Screening in Research Settings

The efficiency and breadth of tropolone chemistry are being significantly amplified through the strategic integration of combinatorial chemistry and high-throughput screening (HTS) nih.govrsc.orgnih.govnih.govijpsr.comnih.govnih.gov. These methodologies enable the rapid generation and evaluation of large libraries of tropolone derivatives, accelerating the discovery of new bioactive compounds and synthetic routes.

Tropolone derivatives have been successfully identified as hits in HTS campaigns, notably as inhibitors of viral enzymes like HIV-1 RNase H nih.govnih.gov. Combinatorial chemistry approaches, which involve creating diverse libraries of compounds based on a common scaffold, are particularly suited for tropolone research ijpsr.comnih.govnih.gov. For instance, libraries based on tropolone scaffolds are being synthesized to explore structure-activity relationships, with methods like oxidopyrylium cycloaddition facilitating the generation of diverse functionalized variants nih.govresearchgate.netrsc.org. Furthermore, synthetic biology approaches are being employed to create combinatorial libraries of tropolone sesquiterpenoids, expanding the chemical space of these complex natural products nih.gov. This integration allows for the systematic exploration of vast chemical space, identifying lead compounds for therapeutic development and understanding biological mechanisms more effectively.

| Methodology | Scaffold/Core Structure | Library Type/Focus | Screening Target/Application | Citations |

| High-Throughput Screening (HTS) | Tropolone Derivatives | Natural product libraries, low molecular weight compounds | HIV-1 RNase H inhibitors | nih.govnih.gov |

| Combinatorial Chemistry | Tropolone Scaffold | Scaffold-based libraries, functionalized derivatives | Drug discovery, bioactivity profiling | ijpsr.comnih.govnih.gov |

| Combinatorial Biosynthesis | Tropolone Sesquiterpenoids | Recombined gene clusters in fungal hosts | Novel analogs of natural products | nih.gov |

| Divergent Synthesis | α-Hydroxytropolone (αHT) | Thiolate-based αHT library | Antiviral, antifungal activity | rsc.org |

Emerging Research Frontiers in this compound Chemistry and its Broader Family

The research landscape for tropolones, including this compound, is continuously expanding, revealing new frontiers in catalysis, materials science, and advanced therapeutic development nih.govnih.govmdpi.comacs.org. The inherent versatility of the tropolone core, coupled with ongoing methodological advancements, promises exciting future directions.

Q & A

Basic Research Questions

Q. How can the tautomeric equilibrium between 3-methoxytropolone and 7-methoxytropolone be experimentally resolved?

- Methodological Answer : The tautomeric interconversion of 3- and 7-methoxytropolone can be characterized using advanced NMR techniques such as HMBC (heteronuclear multiple-bond correlation) and HSQC (heteronuclear single-quantum coherence). These methods resolve ambiguities in proton and carbon assignments by correlating cross-peaks between nuclei, enabling precise structural determination. For example, HMBC data in triflic acid-mediated rearrangements of bicyclic precursors confirmed the 7-methoxytropolone tautomer as the dominant species in specific reaction conditions . Researchers should prioritize solvent choice and temperature control to stabilize intermediates for accurate spectral analysis.

Q. What synthetic routes are effective for producing this compound?

- Methodological Answer : A validated approach involves triflic acid-mediated rearrangements of bicyclic enol ether precursors (e.g., 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones). The reaction proceeds via acid-catalyzed ring-opening and keto-enol tautomerization, yielding methoxytropolones. Optimization requires monitoring reaction kinetics and intermediates using LC-MS or in-situ FTIR. For reproducibility, ensure strict anhydrous conditions and stoichiometric control of triflic acid, as excess acid may promote side reactions such as dimerization .

Q. How does this compound interact with biological enzymes like 12-lipoxygenase?

- Methodological Answer : Biochemical assays using purified 12-lipoxygenase (12-LOX) and substrate analogs (e.g., arachidonic acid) can quantify inhibitory activity. In one study, this compound (MY3-469) exhibited IC₅₀ values in the nanomolar range, demonstrating competitive inhibition. Researchers should employ UV-Vis spectroscopy to monitor hydroperoxide formation at 234 nm and validate selectivity against related enzymes (e.g., 5-lipoxygenase) using enzyme-specific inhibitors like gossypol acetic acid .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its biological activity?

- Methodological Answer : Tautomer-specific activity can be probed via crystallography and molecular docking. For instance, the 7-methoxytropolone tautomer may exhibit enhanced binding to metal ions in enzyme active sites due to altered electron distribution. Computational studies (DFT or MD simulations) should compare charge densities and H-bonding patterns of tautomers. Experimental validation requires synthesizing tautomerically locked analogs (e.g., methyl-blocked derivatives) and testing their inhibition profiles .

Q. What contradictions exist in structural assignments of methoxytropolones across literature, and how can they be resolved?

- Methodological Answer : Discrepancies arise from ambiguous NMR interpretations and varying synthetic conditions. For example, early studies assigned the major product as this compound, while later HMBC/HSQC data supported 7-methoxytropolone. To resolve conflicts, researchers should:

- Replicate prior synthetic protocols with modern analytical tools (e.g., cryo-NMR for tautomer stabilization).

- Cross-reference spectral data with computational predictions (e.g., ChemDraw NMR simulations).

- Publish raw NMR and crystallographic data in open repositories for peer validation .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways, such as acid-catalyzed rearrangements or enzyme inhibition. Key parameters include:

- Transition-state energies for tautomerization.

- Frontier molecular orbital (FMO) analysis to predict sites of electrophilic/nucleophilic attack.

- Molecular dynamics (MD) simulations to assess binding kinetics in enzyme complexes. Pair computational results with experimental kinetics (e.g., stopped-flow spectroscopy) to validate models .

Methodological Best Practices

- Synthetic Protocols : Use anhydrous triflic acid in dichloromethane at -20°C to minimize side reactions .

- Enzyme Assays : Include zileuton (5-LOX inhibitor) and baicalein (12-LOX inhibitor) as controls to validate specificity .

- Data Reporting : Provide raw NMR spectra (FID files) and computational input files in supplementary materials for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.